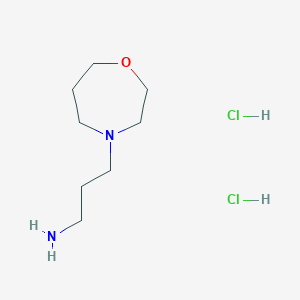

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

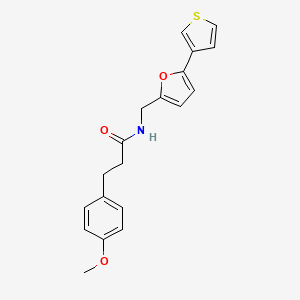

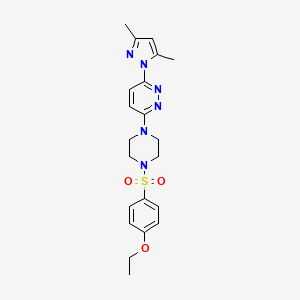

The compound 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride is a derivative of the 1,4-oxazepane heterocycle, which is a seven-membered ring structure containing both oxygen and nitrogen atoms. This structure is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related tetrahydro-1,3-oxazepines has been reported through the regioselective intramolecular amination of cyclopropylmethyl cation, which is generated by the abstraction of one imidate group in bis-imidate substrates. This method achieves highly diastereoselective amination, leading to trans-tetrahydro-1,3-oxazepines, which can be further transformed into homoallylamine derivatives . Additionally, 1,4-oxazepines can be constructed using a phosphine-mediated tandem reaction of ynones with 2-azido alcohols, providing a mild and efficient synthetic route .

Molecular Structure Analysis

The molecular structure of 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride would include a seven-membered 1,4-oxazepane ring. The presence of the amine group in the side chain likely contributes to the molecule's basicity and its ability to form a dihydrochloride salt. The structure of related compounds, such as tetrahydro-1,3-oxazepines, has been studied, and their synthesis provides insight into the stereochemistry and regiochemistry of such heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of the 1,4-oxazepane ring can be inferred from related studies. For instance, the 1,4-oxazepines can be synthesized through reactions involving azides, which suggests that the ring can participate in nucleophilic substitution reactions . The presence of an amine group in the molecule also opens up possibilities for further functionalization through acylation or alkylation reactions, as seen in the synthesis of 1-aralkyl-dihydro-2-benzazepines from related amines .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride are not detailed in the provided papers, we can deduce that the compound's salt form would be more water-soluble than its free base due to the presence of hydrochloride ions. The compound's stability and reactivity would be influenced by the presence of the oxazepane ring and the amine group, which could undergo various chemical transformations .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The synthesis of 1,3-oxazepane derivatives, which include structures similar to 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride, has been explored for their potential antibacterial properties. One study detailed the synthesis of 1,3-oxazepane and 1,3-oxazepine derivatives from 6-nitrobenzothiazol-2-amine, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria, including Klebsiella pneumonia, Bacillus subtilis, and Staphylococcus aureus (S. K. Abbas et al., 2020).

Heterocyclic Compound Synthesis

Another area of research involves the synthesis and characterization of new derivatives of 1,3-oxazepane, showcasing the chemical versatility and potential for creating a wide range of bioactive compounds. This includes the development of Schiff bases and their subsequent transformation into 1,3-oxazepane derivatives through reactions with various amines and anhydrides, hinting at the vast synthetic applications of compounds like 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).

Chiral Auxiliary and Catalysis

The compound cis-2-Amino-3,3-dimethyl-1-indanol was used to create a novel phosphorus-containing oxazoline, which, while not directly 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride, shares a similar structural motif and demonstrates the potential of such structures in catalyzing enantioselective reactions, particularly in allylic amination processes (A. Sudo & K. Saigo, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-(1,4-oxazepan-4-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-3-1-4-10-5-2-7-11-8-6-10;;/h1-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCGTOGYZGQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)